Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S . It is also known as 2-Bromo-4-methylthiazole-5-carboxylic Acid Ethyl Ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is represented by the formula C7H8BrNO2S . This indicates that it contains seven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a solid at 20 degrees Celsius . It has a melting point range of 66.0 to 70.0 degrees Celsius . It is slightly soluble in methanol . Its molecular weight is 250.11 .Scientific Research Applications
Antimicrobial Properties
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 2-bromo-4-methylthiazole-5-carboxylate, has been modified and synthesized for studies in antimicrobial activities. These activities are evaluated against various bacterial strains (like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes) and fungi (such as Candida albicans, Aspergillus niger, and Aspergillus clavatus). The synthesis structures are confirmed using techniques like IR, 1H NMR, 13C NMR, and mass spectral methods, providing a foundational basis for understanding the antimicrobial potential of this class of compounds (Desai, Bhatt, & Joshi, 2019).
Synthesis Methodologies
Efficient synthesis methods for producing Ethyl 2-substitued-4-methylthiazole-5-carboxylates have been developed, demonstrating the potential of ethyl 2-bromo-4-methylthiazole-5-carboxylate in various chemical reactions. These methods, which are more practical and generate good yields, involve using ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives. This research provides insight into the practical aspects of synthesizing these compounds under mild conditions, thereby expanding their potential applications in scientific research (Meng, Wang, Zheng, Dou, & Guo, 2014).
Application in Organic Synthesis
Another study explores the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, leading to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This indicates the use of ethyl 2-bromo-4-methylthiazole-5-carboxylate in synthesizing complex organic structures, showcasing its versatility in organic chemistry (Pokhodylo & Obushak, 2019).
Fluorescent Probe Development
The compound has also been used in the development of fluorescent probes. A study details the synthesis of ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the detection of biothiols in living cells. This application highlights the compound's role in biological research, particularly in diagnostics and analytical chemistry (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Revising Literature Misconceptions
In the realm of scientific correction, a study revised literature reports on the formation of 2-acetamido-4-methylthiazole-5-carbohydrazide, correcting the misconception and providing accurate chemical insights. This highlights the importance of ethyl 2-amino-4-methylthiazole-5-carboxylate in validating and correcting scientific literature (Meakins & Willbe, 1977).
Safety And Hazards
Ethyl 2-bromo-4-methylthiazole-5-carboxylate can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation persists, medical advice or attention should be sought .
properties
IUPAC Name |
ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBIOWPDDZPIDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384968 | |
Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |
CAS RN |
22900-83-0 | |
Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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